molecular formula C14H12INO2 B14171282 N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide CAS No. 6184-03-8

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide

Katalognummer: B14171282
CAS-Nummer: 6184-03-8
Molekulargewicht: 353.15 g/mol
InChI-Schlüssel: PLOHQIDZFZEOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a hydroxymethyl group attached to the phenyl ring and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 4-iodobenzoic acid.

    Amide Formation: The 2-(hydroxymethyl)aniline reacts with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the hydroxymethyl group yields the corresponding carboxylic acid.

    Reduction Products: Reduction of the hydroxymethyl group results in the formation of a methyl group.

Wissenschaftliche Forschungsanwendungen

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions in various research fields.

Eigenschaften

CAS-Nummer

6184-03-8

Molekularformel

C14H12INO2

Molekulargewicht

353.15 g/mol

IUPAC-Name

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide

InChI

InChI=1S/C14H12INO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18)

InChI-Schlüssel

PLOHQIDZFZEOFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.